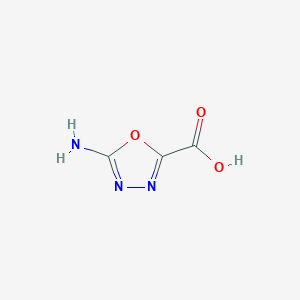

5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCSNJVXRRSDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633905 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4970-61-0 | |

| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid from Semicarbazide

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and materials science. The described pathway initiates from the readily available and economical starting material, semicarbazide. The core of the synthesis involves a strategic acylation with an oxalic acid derivative to form a key 1,2-diacylhydrazine intermediate, followed by a robust cyclodehydration and subsequent saponification. This document elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into process optimization and characterization, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery. Its rigid, planar structure and unique electronic properties make it an excellent bioisostere for amide and ester functionalities, often leading to improved metabolic stability and enhanced pharmacokinetic profiles.[1] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[2][3]

5-Amino-1,3,4-oxadiazole-2-carboxylic acid (C₃H₃N₃O₃, MW: 129.07 g/mol ) is a particularly valuable derivative, featuring two versatile functional groups—an amine and a carboxylic acid—poised for further chemical elaboration in the synthesis of complex pharmaceutical agents and functional materials.[1] This guide presents a logical and efficient synthetic strategy starting from semicarbazide, focusing on the formation of a 1,2-diacylhydrazine precursor, a classic and reliable route for constructing the 1,3,4-oxadiazole core.[2]

Synthetic Strategy and Mechanistic Rationale

The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole fundamentally requires the formation of a key intermediate that contains the N-N-C-O-C backbone ready for ring closure. While many routes exist, such as the oxidative cyclization of semicarbazones, these methods typically yield 2-amino-5-alkyl/aryl-1,3,4-oxadiazoles.[4][5] To achieve the specific 5-amino, 2-carboxy substitution pattern from semicarbazide, a different strategy is necessary.

Our approach leverages the cyclodehydration of a 1,2-diacylhydrazine intermediate. This method provides unambiguous control over the substitution pattern. The overall workflow is a three-step process:

-

Acylation: Reaction of semicarbazide with a suitable C2-synthon (diethyl oxalate) to form the 1,2-diacylhydrazine precursor.

-

Cyclodehydration: Intramolecular cyclization of the precursor using a powerful dehydrating agent to construct the 1,3,4-oxadiazole ring.

-

Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are highly corrosive and moisture-sensitive and must be handled with extreme care.

Step 1: Synthesis of Ethyl 2-(2-carbamoylhydrazinyl)-2-oxoacetate (Intermediate I)

Causality: This step involves the nucleophilic acyl substitution of semicarbazide onto one of the ester groups of diethyl oxalate. The primary amine of the hydrazine moiety in semicarbazide is a stronger nucleophile than the amide nitrogen. Using ethanol as a solvent ensures miscibility of reactants and allows for controlled heating to drive the reaction to completion. A 1:1 molar ratio is used to minimize the formation of di-substitution byproducts.

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add semicarbazide hydrochloride (11.15 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) to 100 mL of absolute ethanol.

-

Stir the suspension at room temperature for 15 minutes to liberate the free semicarbazide base.

-

Add diethyl oxalate (14.61 g, 0.1 mol) to the flask in a single portion.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

After completion, allow the mixture to cool to room temperature. A white precipitate of the product should form.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield Intermediate I as a white crystalline solid.

Step 2: Cyclodehydration to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (Intermediate II)

Causality: This is the critical ring-forming step. A strong dehydrating agent is required to facilitate the intramolecular cyclization of the 1,2-diacylhydrazine. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, acting as a Lewis acid to activate the amide carbonyl oxygen, promoting nucleophilic attack by the other carbonyl oxygen and subsequent elimination of water. The reaction is performed neat (without solvent) and requires heating to overcome the activation energy barrier.

Methodology:

-

Caution: This step must be performed in a highly efficient fume hood. POCl₃ reacts violently with water.

-

Place Intermediate I (10.0 g, approx. 0.057 mol) in a 100 mL round-bottom flask equipped with a stir bar and reflux condenser (with a drying tube).

-

Carefully add phosphorus oxychloride (POCl₃, 25 mL, approx. 0.27 mol) dropwise to the solid at 0 °C (ice bath).

-

Once the addition is complete, remove the ice bath and slowly heat the mixture to 90-100 °C in an oil bath.

-

Maintain the temperature and stir for 2-3 hours. The mixture will become a clearer, yellowish solution.

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A significant amount of HCl gas will be evolved.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Intermediate II .

Step 3: Saponification to 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (Final Product)

Causality: This final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the amino group to yield the final product, which is sparingly soluble in acidic water, facilitating its isolation.

Methodology:

-

Suspend Intermediate II (7.85 g, 0.05 mol) in 100 mL of water in a 250 mL flask.

-

Add a 2 M solution of sodium hydroxide (NaOH, approx. 30 mL, 0.06 mol) and stir the mixture at 60 °C for 1-2 hours until the solution becomes clear.

-

Cool the solution in an ice bath.

-

Slowly acidify the solution by adding 6 M hydrochloric acid (HCl) dropwise with stirring until the pH reaches ~2-3.

-

A white precipitate of the final product will form.

-

Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50 °C.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Parameter | Step 1: Acylation | Step 2: Cyclodehydration | Step 3: Saponification |

| Product | Intermediate I | Intermediate II | Final Product |

| Reagents | Semicarbazide, Diethyl Oxalate | Intermediate I, POCl₃ | Intermediate II, NaOH, HCl |

| Temperature | 78 °C (Reflux) | 90-100 °C | 60 °C, then 0 °C |

| Typical Time | 4-6 hours | 2-3 hours | 1-2 hours |

| Illustrative Yield | 80-90% | 75-85% | 90-98% |

| Appearance | White Crystalline Solid | Off-white Powder | White Powder |

Expected Analytical Data for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid:

-

¹H NMR (DMSO-d₆, 400 MHz): δ ppm ~7.5-8.0 (broad s, 2H, -NH₂), ~13.0-14.0 (very broad s, 1H, -COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ppm ~165.0 (C-NH₂), ~160.0 (C-COOH), ~158.0 (Oxadiazole C=O).

-

FT-IR (KBr, cm⁻¹): ~3300-3100 (N-H and O-H stretching), ~1720 (C=O stretching of COOH), ~1650 (C=N stretching of oxadiazole), ~1600 (N-H bending).

-

Mass Spec (ESI-): [M-H]⁻ calculated for C₃H₂N₃O₃⁻: 128.01; found: 128.0.

Conclusion

This guide details a robust and logical three-step synthesis for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, commencing with the inexpensive starting material semicarbazide. The strategy, centered around the formation and subsequent cyclodehydration of a 1,2-diacylhydrazine intermediate, offers excellent control over the final substitution pattern. The provided protocols, grounded in established chemical principles, are designed to be reproducible and scalable, empowering researchers in medicinal chemistry and related fields with reliable access to this valuable heterocyclic building block.

References

-

Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12). Retrieved from [Link]

-

Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025-08-10). Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wang, Z., et al. (2019-04-16). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC - NIH. Retrieved from [Link]

-

Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthetic route for the preparation of 5-substituted-2-amino-1,3,4-oxadiazoles 4a-k - ResearchGate. (n.d.). Retrieved from [Link]

-

Niu, P., et al. (2015-01-16). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed. Retrieved from [Link]

-

S. Mohamed, S., & S. Mohamed, A. (n.d.). Journal of Advanced Scientific Research OXIDATIVE CYCLISATION BASED ONE-POT SYNTHESIS OF 1, 3, 4 OXADIAZOLE DERIVATIVES USING M. Retrieved from [Link]

-

He, H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Retrieved from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Singh, A., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC. Retrieved from [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (n.d.). Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. Retrieved from [Link]

-

Kumar, S., et al. (n.d.). (PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid - ResearchGate. Retrieved from [Link]

-

Synthesis of Some 2-Amino-5-Substituted-1,3,4-Oxadiazoles Through the Electrooxidation of Semicarbazone - ResearchGate. (2025-08-05). Retrieved from [Link]

- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents. (n.d.).

-

Matheau-Raven, D., & Dixon, D. J. (2022-09-02). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sciensage.info [sciensage.info]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Characterization of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid using NMR and Mass Spectrometry

Abstract

5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the 1,3,4-oxadiazole core, which often serves as a bioisostere for amide and ester functionalities, potentially enhancing the pharmacokinetic profile of drug candidates.[1][2] The precise and unambiguous structural confirmation of this molecule is paramount for its application in synthesis and biological screening. This guide provides an in-depth, experience-driven approach to the characterization of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to build an unshakeable structural proof.

Molecular Structure and Predicted Analytical Fingerprint

Before embarking on any analysis, a scientist must first understand the molecule's structure to predict its analytical behavior.

Chemical Structure:

-

C1 & C2: Carbons of the 1,3,4-oxadiazole ring.

-

COOH: Carboxylic acid group attached to C1.

-

NH2: Amino group attached to C2.

Predicted Analytical Signatures:

-

¹H NMR: We expect to see signals from the exchangeable protons of the amino (NH₂) and carboxylic acid (COOH) groups. Their chemical shifts will be highly dependent on the solvent, concentration, and temperature.

-

¹³C NMR: Three distinct carbon signals are anticipated: two from the oxadiazole ring (C1 and C2) at low field (downfield) due to the electron-withdrawing nature of the heteroatoms, and one from the carboxylic acid carbonyl carbon (COOH), which will be the most downfield.

-

Mass Spectrometry: The molecule has a molecular weight of 129.08 g/mol .[1][3] We anticipate observing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, depending on the ionization mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.[5][7]

¹H NMR Spectroscopy: Detecting the Protons

Expert Insight: The primary challenge in acquiring a ¹H NMR spectrum for this molecule is the presence of two exchangeable protons (NH₂ and COOH). These protons can exchange with residual water in the solvent or with each other, leading to broad signals that can be difficult to identify. The choice of solvent is therefore critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its polarity and hydrogen bond accepting nature slow down the exchange rate of acidic protons, resulting in sharper, more observable peaks compared to solvents like CDCl₃ or D₂O (where the signals would disappear completely).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 2-5 mg of purified 5-Amino-1,3,4-oxadiazole-2-carboxylic acid.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Use a standard proton pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure full relaxation of all protons, including the potentially broad signals.

Data Interpretation and Expected Spectrum

| Predicted Peak | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | Position is highly concentration-dependent. This is a characteristic region for carboxylic acid protons. |

| NH₂ | 7.0 - 8.0 | Broad Singlet (br s) | 2H | The two protons of the amino group are equivalent and appear as a single, often broad, peak. |

Causality: The broadness of the signals is a direct result of proton exchange and quadrupolar relaxation effects from the adjacent nitrogen atoms. The downfield chemical shifts are caused by the deshielding effect of the electron-deficient oxadiazole ring and the adjacent oxygen/nitrogen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expert Insight: ¹³C NMR provides a direct count of the unique carbon environments in the molecule. For this compound, we expect three signals. Since there are no attached protons on the ring or carbonyl carbons, they will appear as singlets in a standard proton-decoupled ¹³C experiment. The chemical shifts are highly predictable.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (10-20 mg) may be beneficial to reduce acquisition time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200-220 ppm and a longer relaxation delay (5-10 seconds) are crucial due to the long relaxation times of quaternary carbons.

Data Interpretation and Expected Spectrum

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |

| C=O (Carboxylic Acid) | 160 - 165 | The carbonyl carbon is the most deshielded and appears furthest downfield. |

| C-NH₂ (Oxadiazole Ring) | 155 - 160 | This carbon is attached to three nitrogen atoms (two in the ring, one in the amino group), resulting in a significant downfield shift. |

| C-COOH (Oxadiazole Ring) | 140 - 145 | This carbon is less deshielded than its counterpart attached to the amino group. |

Self-Validation: The observation of exactly three distinct signals in the ¹³C NMR spectrum in these characteristic regions provides strong, corroborating evidence for the proposed molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct determination of the molecular weight.[8] Electrospray Ionization (ESI) is the technique of choice for this molecule due to its polar nature.[9][10][11][12] ESI is a soft ionization technique that typically leaves the molecular ion intact, which is ideal for confirming molecular weight.[10]

Expert Insight: The molecule contains both an acidic site (COOH) and a basic site (NH₂ and ring nitrogens). This amphoteric nature means it can be readily ionized in either positive or negative ion mode. Analyzing in both modes provides a self-validating system; the molecular weights calculated from both experiments should be identical.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).

-

Positive Ion Mode ([M+H]⁺):

-

Set the ion source to positive polarity.

-

Often, a small amount of formic acid (0.1%) is added to the solvent to promote protonation.

-

Scan a mass range centered around the expected m/z (e.g., 50-200 m/z).

-

-

Negative Ion Mode ([M-H]⁻):

-

Set the ion source to negative polarity.

-

A small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.

-

Scan a similar mass range.

-

Data Interpretation and Expected Results

| Ion Mode | Ion Type | Calculated m/z | Expected Observed m/z |

| ESI Positive | [M+H]⁺ | 130.0298 | ~130.0 |

| ESI Negative | [M-H]⁻ | 128.0142 | ~128.0 |

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm). Observing the molecular ions at their precisely calculated masses in both positive and negative modes provides unequivocal confirmation of the elemental composition (C₃H₃N₃O₃).

Integrated Characterization Workflow

Neither technique alone is sufficient for complete characterization, but together they form a powerful, self-validating workflow. The NMR data confirms the carbon-hydrogen framework and functional groups, while the MS data confirms the molecular weight and elemental composition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | 4970-61-0 [sigmaaldrich.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. ijirset.com [ijirset.com]

- 7. longdom.org [longdom.org]

- 8. ionsource.com [ionsource.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Technical Guide to the Spectroscopic Analysis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the spectroscopic data for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a recognized bioisostere for carboxylic acids and amides, offering potential improvements in the pharmacokinetic profiles of drug candidates.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug discovery and development.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 5-Amino-1,3,4-oxadiazole-2-carboxylic acid features a five-membered aromatic heterocycle, an amino group, and a carboxylic acid moiety. Each of these functional groups will give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data quality.

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

Based on the structure, the ¹H NMR spectrum of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in a solvent like DMSO-d₆ is expected to show two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with residual water in the solvent. |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet, also due to hydrogen bonding and exchange. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 - 160 | C5 (C-NH₂) | The carbon atom of the oxadiazole ring attached to the amino group. |

| ~145 - 150 | C2 (C-COOH) | The carbon atom of the oxadiazole ring attached to the carboxylic acid group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (-NH₂) |

| 3300 - 2500 (broad) | O-H stretching | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |

| ~1640 | C=N stretching | Oxadiazole ring |

| ~1580 | N-H bending | Amino (-NH₂) |

| ~1200 - 1000 | C-O stretching | Oxadiazole ring and Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Amino-1,3,4-oxadiazole-2-carboxylic acid.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Predicted Mass Spectrum Data

The molecular formula of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is C₃H₃N₃O₃, with a molecular weight of 129.08 g/mol .[1]

-

Positive Ion Mode (ESI+): The spectrum would be expected to show a prominent peak at m/z 130.08, corresponding to the protonated molecule [M+H]⁺.

-

Negative Ion Mode (ESI-): A peak at m/z 128.07, corresponding to the deprotonated molecule [M-H]⁻, would be expected.

-

Fragmentation: Common fragmentation pathways for 1,3,4-oxadiazoles can involve the loss of small neutral molecules such as CO, N₂, and H₂O.

Conclusion

The spectroscopic analysis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, while predicted in this guide, provides a solid framework for its characterization. The expected NMR, FT-IR, and Mass Spectrometry data are consistent with the presence of the 1,3,4-oxadiazole core, an amino group, and a carboxylic acid function. Experimental verification of these predictions will be crucial for any research or development activities involving this promising heterocyclic compound. This guide serves as a valuable resource for scientists, enabling them to anticipate and interpret the spectroscopic data of this molecule with confidence.

References

-

Reagentia. 5-amino-1,3,4-oxadiazole-2-carboxylic acid (1 x 1 g). [Link]

Sources

An In-depth Technical Guide to 5-Amino-1,3,4-oxadiazole-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the 1,3,4-oxadiazole ring system has emerged as a "privileged structure" due to its unique combination of physicochemical properties and broad pharmacological potential.[1][2] This guide provides a comprehensive technical overview of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 4970-61-0), a key bifunctional building block. Its structure, featuring a nucleophilic amino group and an electrophilic carboxylic acid on the stable oxadiazole core, makes it a versatile precursor for constructing complex molecular architectures.

This document delves into the core physical and chemical properties of this compound, its spectroscopic signature, established synthetic strategies, and its critical role as a bioisosteric scaffold in drug design, offering researchers and scientists a foundational understanding for its application in advanced research.[1]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a solid, crystalline compound under standard conditions. Its key identifiers and properties are summarized below.

Caption: 2D Structure of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 4970-61-0 | [1] |

| Molecular Formula | C₃H₃N₃O₃ | [3] |

| Molecular Weight | 129.07 g/mol | [1][3] |

| IUPAC Name | 5-amino-1,3,4-oxadiazole-2-carboxylic acid | [1] |

| InChI Key | CDCSNJVXRRSDFF-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Store in freezer (-20°C), sealed, dry, and in a dark place. | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While specific spectra for this exact molecule are not publicly available, its characteristic features can be reliably predicted based on its functional groups and published data for analogous structures.[4][5]

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to observe a broad singlet for the two protons of the amino (-NH₂) group and another broad singlet for the acidic proton of the carboxylic acid (-COOH). Both of these signals would be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum would show three distinct signals for the three carbon atoms: one for the carboxylic acid carbon (typically δ > 160 ppm), and two for the carbons within the oxadiazole ring, with the carbon attached to the amino group appearing at a different chemical shift than the one attached to the carboxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint. Key expected absorptions include:

-

A broad O-H stretching band from the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

N-H stretching bands from the primary amine (approx. 3100-3400 cm⁻¹).

-

A strong C=O stretching band from the carboxylic acid (approx. 1700-1725 cm⁻¹).

-

C=N stretching vibrations from the oxadiazole ring (approx. 1640-1660 cm⁻¹).[6]

-

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to its molecular weight (129.07), confirming the compound's identity.

Chemical Properties and Reactivity

The reactivity of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is governed by its three key structural components: the stable aromatic oxadiazole ring, the nucleophilic amino group, and the electrophilic carboxylic acid group.

-

Acidity and Basicity (pKa): The carboxylic acid group imparts acidic properties, while the amino group provides a basic site. The exact pKa values are not documented in the provided search results, but they can be estimated based on similar structures. The carboxylic acid pKa would likely fall in the range of 3-5, typical for carboxylic acids adjacent to an electron-withdrawing heterocyclic ring. The amino group's basicity is reduced due to its attachment to the electron-deficient oxadiazole ring.

-

Thermal Stability: Heterocyclic compounds like 1,3,4-oxadiazoles are known for their high thermal stability.[7] This compound is expected to have a relatively high decomposition temperature, making it suitable for reactions that require heating.[7]

-

Key Reactions:

-

Esterification/Amide Formation: The carboxylic acid group can readily undergo standard condensation reactions with alcohols or amines to form the corresponding esters or amides, which are common steps in synthesizing more complex derivatives.

-

N-Acylation/Alkylation: The amino group can act as a nucleophile, reacting with acylating or alkylating agents to form N-substituted derivatives.

-

Cyclocondensation: The bifunctional nature of the molecule allows it to be used in cyclocondensation reactions to build larger, more complex heterocyclic systems.

-

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds from carboxylic acids and hydrazine derivatives, followed by a dehydrative cyclization step.[2][8] A plausible and common approach for synthesizing the title compound involves the reaction of semicarbazide with an activated derivative of oxalic acid.

Caption: General workflow for the synthesis of the 1,3,4-oxadiazole core.

Protocol: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Causality: This protocol targets the ethyl ester, a common and stable precursor to the carboxylic acid. The acid can be obtained via subsequent hydrolysis. Using diethyl oxalate and semicarbazide hydrochloride is a standard and reliable method for forming the acylsemicarbazide intermediate, which is then cyclized. Phosphorus oxychloride is a powerful dehydrating agent that efficiently drives the ring-closure reaction.

Materials:

-

Semicarbazide hydrochloride

-

Diethyl oxalate

-

Anhydrous sodium acetate

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Ice

Procedure:

-

Intermediate Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride and anhydrous sodium acetate in ethanol. The sodium acetate acts as a base to free the semicarbazide from its salt.

-

Add diethyl oxalate to the solution and reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the precipitated intermediate (diethyl 2-(carbamoylhydrazine-1-carbonyl)formate) is filtered, washed with cold ethanol, and dried.

-

Cyclization: To a flask containing the dried intermediate, slowly add phosphorus oxychloride (POCl₃) dropwise in an ice bath. This step is highly exothermic and must be done with caution in a fume hood.

-

After the addition is complete, heat the mixture gently (e.g., 60-70°C) for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the crude solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.[9]

-

Hydrolysis (Optional): To obtain the title carboxylic acid, the resulting ester can be hydrolyzed under standard basic (e.g., NaOH) or acidic (e.g., HCl) conditions, followed by neutralization to precipitate the final product.

Applications in Research and Drug Development

The true value of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid lies in its application as a versatile scaffold in medicinal chemistry. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities.

-

Bioisosterism: The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological properties but improved physicochemical characteristics. Replacing an amide or ester with a 1,3,4-oxadiazole ring can enhance metabolic stability (resistance to hydrolysis by esterases and amidases), improve cell permeability, and modulate receptor binding affinity.[1]

-

Pharmacological Activity: The 1,3,4-oxadiazole core is present in numerous compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][10][11] This makes derivatives of the title compound prime candidates for screening in drug discovery programs.

-

Building Block for Novel Compounds: The dual functionality of the molecule allows for combinatorial library synthesis. The carboxylic acid can be coupled to a diverse range of amines, while the amino group can be acylated or alkylated, leading to a vast chemical space for structure-activity relationship (SAR) studies.[1]

Caption: Role of the oxadiazole core in drug development.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Handling: Should be handled in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

5-Amino-1,3,4-oxadiazole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust heterocyclic core, combined with its versatile dual functionality, provides a reliable platform for the synthesis of novel molecules with therapeutic potential. Understanding its fundamental physical, chemical, and spectroscopic properties is the first step toward unlocking its full potential in the rational design of next-generation pharmaceuticals. Its role as a proven bioisostere ensures its continued relevance and application in the ongoing quest for safer and more effective drugs.

References

-

MacLeod, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]

- El-Sayed, R., et al. (n.d.).

-

Kang, Y., et al. (n.d.). Crystal structure of a monoclinic polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. Retrieved from [Link]

-

MacLeod, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]

-

ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Retrieved from [Link]

-

Reagentia. (n.d.). 5-amino-1,3,4-oxadiazole-2-carboxylic acid (1 x 1 g). Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Retrieved from [Link]

- IntechOpen. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

-

Zhang, Y., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Institutes of Health. Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

-

Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

Sperry, J. B., et al. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). 5-Furan-2yl[1][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. Retrieved from [Link]

-

Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Retrieved from [Link]

- Journal of University of Babylon for Pure and Applied Sciences. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.

-

Wawrzyńczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4970-61-0 | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate 97 4970-53-0 [sigmaaldrich.com]

- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide on the Tautomerism of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for esters and amides to enhance metabolic stability and pharmacokinetic profiles.[1][2] The tautomeric nature of substituted 1,3,4-oxadiazoles, particularly those bearing amino functionalities, is a critical yet often overlooked aspect that significantly influences their physicochemical properties, including hydrogen bonding capacity, lipophilicity, and receptor-ligand interactions. This technical guide provides a comprehensive framework for the investigation of tautomerism in 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, a versatile building block in drug discovery.[1] We will explore the theoretical underpinnings of its potential tautomeric forms, propose a multi-faceted experimental approach for their characterization, and provide detailed protocols for spectroscopic and computational analyses. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to gain a deeper understanding of the structural nuances of this important heterocyclic system.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the behavior of many biologically active molecules. For heterocyclic compounds, the position of a labile proton can dramatically alter the molecule's electronic distribution, shape, and polarity. In the context of drug design, understanding and controlling tautomeric equilibria is crucial for:

-

Optimizing Drug-Target Interactions: The hydrogen bond donor-acceptor pattern of a molecule is dictated by its dominant tautomeric form.

-

Modulating Physicochemical Properties: Tautomers can exhibit different solubilities, pKa values, and membrane permeability.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, impacting patent claims.

5-Amino-1,3,4-oxadiazole-2-carboxylic acid presents a fascinating case for the study of tautomerism, with the potential for multiple equilibria involving the amino group, the carboxylic acid, and the oxadiazole ring itself.

Theoretical Framework: Potential Tautomers of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

Based on the fundamental principles of prototropy and evidence from related heterocyclic systems, we can postulate several potential tautomeric forms for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. The primary equilibria to consider are amino-imino and keto-enol type tautomerism involving the oxadiazole ring.

Figure 1: Potential tautomeric and zwitterionic forms of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid.

Computational studies on analogous compounds, such as 5-amino-1,3,4-oxadiazole-2(3H)-one, have demonstrated that the amino form is generally the most stable in both the gas phase and in various solvents.[3][4] However, the presence of the carboxylic acid group in our target molecule introduces the possibility of intramolecular hydrogen bonding and zwitterion formation, which could significantly influence the tautomeric landscape.

A Multi-pronged Approach to Tautomer Investigation

A robust investigation into the tautomerism of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid necessitates a combination of computational modeling and experimental spectroscopic analysis. This dual approach allows for the prediction of tautomer stabilities and provides the empirical data required for their validation.

Figure 2: A comprehensive workflow for the investigation of tautomerism.

Computational Chemistry: Predicting Tautomeric Equilibria

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. By modeling the molecule in the gas phase and in various solvents using a Polarizable Continuum Model (PCM), we can gain insights into the intrinsic stability of each tautomer and the influence of the environment.[3][4]

Protocol for DFT Calculations

-

Structure Generation: Build the 3D structures of all postulated tautomers (Figure 1).

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy, electronic energy).

-

Solvation Modeling: Repeat the geometry optimization and frequency calculations in solvents of varying polarity (e.g., water, DMSO, chloroform) using the PCM.

-

Data Analysis: Compare the relative Gibbs free energies (ΔG) and electronic energies (ΔE) of the tautomers in each environment. The tautomer with the lowest energy is predicted to be the most stable.

| Tautomer/Form | Gas Phase ΔG (kJ/mol) | ΔG in Water (kJ/mol) | ΔG in DMSO (kJ/mol) |

| Amino | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Imino (N4-H) | Predicted Value | Predicted Value | Predicted Value |

| Imino (N3-H) | Predicted Value | Predicted Value | Predicted Value |

| Zwitterion | Predicted Value | Predicted Value | Predicted Value |

Table 1: Hypothetical relative Gibbs free energies of tautomers calculated by DFT.

Spectroscopic Characterization: Experimental Evidence

Spectroscopic techniques provide the definitive experimental evidence for the existence and relative populations of tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly sensitive to the chemical environment of nuclei and is a cornerstone of tautomer analysis.

-

¹H NMR: The chemical shifts and number of signals for the N-H and O-H protons are highly informative. The amino group (-NH₂) of the amino tautomer is expected to show a distinct resonance, while the imino (=NH) proton of an imino tautomer would appear at a different chemical shift. The observation of a single set of averaged signals may indicate rapid tautomeric exchange on the NMR timescale.

-

¹³C NMR: The chemical shifts of the carbon atoms within the oxadiazole ring (C2 and C5) are sensitive to the tautomeric form.

-

¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous evidence. The chemical shift of the nitrogen atoms in the amino/imino group and the oxadiazole ring will differ significantly between tautomers.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve the synthesized and purified 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in various deuterated solvents (e.g., DMSO-d₆, D₂O, CDCl₃) to assess the effect of solvent polarity and hydrogen bonding.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample.

-

Variable Temperature (VT) NMR: For samples showing evidence of dynamic exchange, perform VT-NMR experiments. Lowering the temperature may slow the tautomeric interconversion, allowing for the observation of distinct signals for each tautomer.

-

Data Interpretation: Compare the observed chemical shifts with those predicted from DFT calculations for each tautomer to aid in signal assignment.

| Nucleus | Amino Tautomer (Predicted δ) | Imino Tautomer (Predicted δ) | Experimental δ (in DMSO-d₆) |

| ¹H (-NH₂) | ~7.5 ppm | - | Observed Value |

| ¹H (=NH) | - | ~9.0 ppm | Observed Value |

| ¹H (-COOH) | ~13.0 ppm | ~13.0 ppm | Observed Value |

| ¹³C (C2) | ~158 ppm | ~165 ppm | Observed Value |

| ¹³C (C5) | ~162 ppm | ~155 ppm | Observed Value |

Table 2: Hypothetical NMR chemical shift comparison for tautomer identification.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups that differ between tautomers.

-

Amino Tautomer: Expect to observe characteristic N-H stretching vibrations for the primary amine (~3400-3200 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

Imino Tautomer: The N-H stretch for the imine group would appear in a similar region to the amine, but the C=N stretching vibration (~1650 cm⁻¹) would be a key diagnostic peak.

A recent study on a similar compound, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, utilized matrix-isolation IR spectroscopy combined with quantum chemical calculations to confirm the exclusive presence of the amino tautomer in the gas phase.[5]

Protocol for IR Analysis

-

Sample Preparation: Acquire the IR spectrum of the solid material (e.g., using a KBr pellet or ATR).

-

Solution-Phase IR: If possible, acquire spectra in solvents of varying polarity to observe any shifts in vibrational frequencies that may indicate a change in the dominant tautomer.

-

Spectral Comparison: Compare the experimental spectra with the computationally predicted IR spectra for each tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. While this does not provide information about the equilibrium in solution, it offers a crucial reference point. The structure of a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, was successfully determined using this method, confirming the thione tautomer in the solid state.[6]

Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

While numerous methods exist for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a common and adaptable route involves the cyclization of a diacylhydrazine derivative.[7][8]

Figure 3: A plausible synthetic pathway for the target compound.

Conclusion and Future Directions

The tautomeric behavior of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a critical factor influencing its application in drug discovery and materials science. This guide has outlined a comprehensive strategy, combining computational prediction with multi-technique spectroscopic analysis, to thoroughly characterize its tautomeric equilibria. By understanding the interplay between the intrinsic properties of the molecule and the influence of its environment, researchers can make more informed decisions in the design of novel compounds with optimized properties. Future studies could expand upon this framework to investigate the tautomerism of a broader range of substituted 1,3,4-oxadiazoles and to quantify the impact of tautomerism on biological activity through quantitative structure-activity relationship (QSAR) studies.

References

-

Chahkandi, B., Tayyari, S. F., Bakhshaei, M., & Chahkandi, M. (2013). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: A DFT study. Journal of Molecular Graphics and Modelling, 44, 120–128. [Link]

-

PubMed. (2013). Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of Molecular Graphics and Modelling, 44, 120-8. [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

American Chemical Society Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12151–12165. [Link]

-

ResearchGate. (2017). Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By. Journal of Molecular Structure, 1147, 55-65. [Link]

-

ResearchGate. (n.d.). Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 1,3,4-oxadiazole. Retrieved from [Link]

-

MDPI. (n.d.). 5-Furan-2yl[3][7][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(10), 853-860. [Link]

-

American Chemical Society Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

ResearchGate. (2025). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(8), 1243-5. [Link]

-

ResearchGate. (2025). X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Chinese Journal of Structural Chemistry, 25(8), 924-928. [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 29(10), 2296. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: A DFT study / Journal of Molecular Graphics and Modelling, 2013 [sci-hub.box]

- 4. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Biological Screening of Novel 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives

Foreword: The Oxadiazole Scaffold - A Privileged Motif in Modern Drug Discovery

To my fellow researchers, scientists, and drug development professionals, I present this in-depth technical guide on the biological screening of a particularly promising class of compounds: 5-Amino-1,3,4-oxadiazole-2-carboxylic acid derivatives. The 1,3,4-oxadiazole ring is a well-established pharmacophore, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific inclusion of an amino group at the 5-position and a carboxylic acid at the 2-position of the oxadiazole core provides a unique chemical scaffold, presenting multiple points for diversification and opportunities for novel pharmacological interventions.

This guide is born out of extensive experience in the field of compound screening and is designed to be a practical and intellectually stimulating resource. My objective is to move beyond a simple recitation of protocols and delve into the why—the strategic thinking and scientific rationale that underpin a successful screening campaign. We will explore the synthesis of a diverse chemical library from the core scaffold, construct a robust screening cascade to identify and characterize promising lead compounds, and interpret the resulting data to guide further drug development efforts.

I. Constructing a Diverse Chemical Library: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Derivatives

The foundation of any successful screening campaign is a well-designed chemical library. The 5-amino-1,3,4-oxadiazole-2-carboxylic acid scaffold is an excellent starting point for generating a diverse set of derivatives. The presence of the amino and carboxylic acid groups allows for a variety of chemical modifications, enabling the exploration of a broad chemical space.

A common and effective synthetic route to generate 2,5-disubstituted 1,3,4-oxadiazoles begins with the reaction of an acid hydrazide with a carboxylic acid, followed by cyclodehydration.[5][6] For our specific scaffold, a plausible synthetic strategy would involve the protection of the amino group, followed by derivatization of the carboxylic acid, and subsequent deprotection.

Below is a generalized, step-by-step synthetic protocol for creating a library of amide derivatives from the 5-amino-1,3,4-oxadiazole-2-carboxylic acid core.

Experimental Protocol: Synthesis of Amide Derivatives

-

Protection of the Amino Group:

-

Dissolve 5-amino-1,3,4-oxadiazole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

-

Add a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the Boc-protected intermediate by column chromatography.

-

-

Amide Coupling:

-

Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., dimethylformamide).

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like diisopropylethylamine (DIPEA).

-

Add the desired primary or secondary amine to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product and purify by column chromatography.

-

-

Deprotection of the Amino Group:

-

Dissolve the Boc-protected amide derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and TFA under reduced pressure to yield the final amide derivative.

-

This modular approach allows for the generation of a large and diverse library of compounds by simply varying the amine used in the amide coupling step.

II. The Screening Cascade: A Multi-tiered Approach to Hit Identification and Validation

A robust screening cascade is essential for efficiently identifying and prioritizing lead compounds. This multi-tiered approach begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

A. Primary Screening: Casting a Wide Net

The initial primary screen is designed to rapidly assess the biological activity of the entire compound library against key therapeutic targets. For our 5-amino-1,3,4-oxadiazole-2-carboxylic acid derivatives, we will focus on two areas of high potential: antimicrobial and anticancer activity.[2][7][8]

The broth microdilution assay is a widely used method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

-

Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh broth.

-

-

Compound Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

B. Secondary Screening: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation and to determine their potency more accurately. This typically involves generating dose-response curves to calculate IC₅₀ or MIC values with greater precision.

C. Tertiary Screening: Elucidating the Mechanism of Action

Promising lead compounds from secondary screening are subjected to tertiary assays to understand their mechanism of action. For antimicrobial agents, this could involve determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). For anticancer agents, assays for apoptosis (programmed cell death), cell cycle arrest, or inhibition of specific signaling pathways can provide valuable mechanistic insights.[8]

III. Data Presentation and Interpretation: From Raw Data to Actionable Insights

The clear and concise presentation of screening data is crucial for making informed decisions in a drug discovery project. The following tables provide examples of how to summarize the data from the primary and secondary screening of a hypothetical set of 5-amino-1,3,4-oxadiazole-2-carboxylic acid derivatives.

Table 1: Primary Antimicrobial Screening Results

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| OXA-001 | >128 | >128 |

| OXA-002 | 16 | 64 |

| OXA-003 | 8 | 32 |

| OXA-004 | >128 | >128 |

| Ciprofloxacin | 1 | 0.5 |

Table 2: Primary Anticancer Screening Results (IC₅₀, µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| OXA-001 | 25.4 | 42.1 |

| OXA-002 | >100 | >100 |

| OXA-003 | 12.8 | 18.5 |

| OXA-004 | 5.2 | 9.7 |

| Doxorubicin | 0.8 | 1.2 |

From this hypothetical data, compounds OXA-003 and OXA-004 emerge as promising candidates for further investigation due to their potent antimicrobial and anticancer activities, respectively.

IV. Conclusion: A Roadmap for Discovery

This guide has provided a comprehensive framework for the biological screening of novel 5-amino-1,3,4-oxadiazole-2-carboxylic acid derivatives. By combining a strategic approach to library synthesis with a multi-tiered screening cascade, researchers can efficiently identify and characterize promising lead compounds. The protocols and insights presented herein are intended to serve as a valuable resource for those embarking on the exciting journey of drug discovery. The 1,3,4-oxadiazole scaffold continues to be a rich source of therapeutic innovation, and it is my hope that this guide will contribute to the development of the next generation of life-saving medicines.

References

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. [Link]

-

National Center for Biotechnology Information. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. [Link]

-

MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

National Center for Biotechnology Information. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. [Link]

-

Baghdad Science Journal. SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]

-

ACS Publications. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

National Center for Biotechnology Information. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]

-

National Center for Biotechnology Information. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. [Link]

-

MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

National Center for Biotechnology Information. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

-

National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

-

PubMed. Pharmacological screening of few new 2-(substituted acetyl) amino-5-alkyl-1,3,4-oxadiazoles. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

ACS Publications. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. protocols.io [protocols.io]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. broadpharm.com [broadpharm.com]